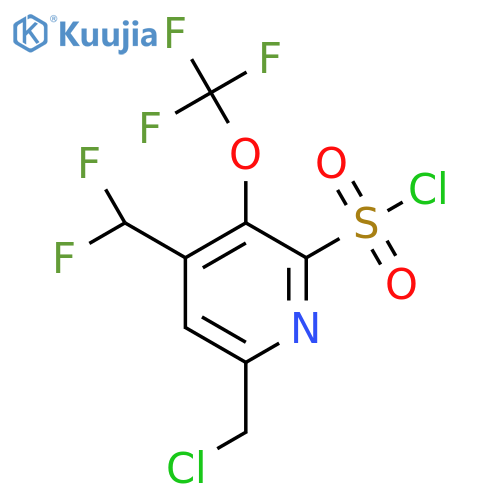

Cas no 1805163-10-3 (6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

1805163-10-3 structure

商品名:6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride

CAS番号:1805163-10-3

MF:C8H4Cl2F5NO3S

メガワット:360.085276603699

CID:4847283

6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride

-

- インチ: 1S/C8H4Cl2F5NO3S/c9-2-3-1-4(6(11)12)5(19-8(13,14)15)7(16-3)20(10,17)18/h1,6H,2H2

- InChIKey: ZEEPPEOBSXQPPS-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(=C(C(F)F)C=C(CCl)N=1)OC(F)(F)F)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 427

- トポロジー分子極性表面積: 64.599

- 疎水性パラメータ計算基準値(XlogP): 3.4

6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029077101-1g |

6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride |

1805163-10-3 | 97% | 1g |

$1,460.20 | 2022-04-01 |

6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

1805163-10-3 (6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride) 関連製品

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量